Aureobasidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the black yeast-like fungus Aureobasidium pullulans R106 . It is known for its potent antifungal properties, particularly against Saccharomyces cerevisiae, by inhibiting the enzyme inositol phosphorylceramide synthase . This enzyme is essential for the synthesis of complex sphingolipids, which are crucial components of the fungal cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin A was first achieved using PyBroP as a coupling reagent . The synthetic cyclized product was found to be identical to the natural antibiotic in all respects . The synthesis involves the formation of a cyclic depsipeptide structure, which includes several N-methylamino acids .
Industrial Production Methods: this compound is produced industrially through the fermentation of Aureobasidium pullulans . The optimal fermentation conditions include an inoculum size of 6.8% (v/v), a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7 . Under these conditions, the yield of this compound can reach up to 920 mg/L .
Análisis De Reacciones Químicas
Types of Reactions: Aureobasidin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The synthesis of this compound primarily involves the use of PyBroP as a coupling reagent . Other reagents and conditions used in its synthesis include N-methylamino acids and specific reaction conditions to achieve the cyclic depsipeptide structure .
Major Products Formed: The major product formed from the synthesis of this compound is the cyclic depsipeptide itself, which exhibits potent antifungal activity .
Aplicaciones Científicas De Investigación
Aureobasidin A has a wide range of scientific research applications:
Mecanismo De Acción
Aureobasidin A exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes . This inhibition disrupts the normal assembly of the fungal cell membrane, leading to cell death . The compound also causes aberrant actin assembly, further inhibiting the normal budding process in fungi .
Comparación Con Compuestos Similares
Myriocin: Inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis.
Miconazole: Inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis.
Uniqueness of Aureobasidin A: this compound is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a potent antifungal agent with a distinct mechanism of action compared to other antifungal compounds .
Actividad Biológica
Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. This compound has garnered attention for its potent antifungal properties, particularly against various strains of Candida and other pathogenic fungi. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against fungal infections, and relevant research findings.
Chemical Structure
This compound consists of eight α-amino acids and one hydroxy acid unit. The specific amino acids identified in its structure include:
- 2(R)-hydroxy-3(R)-methylpentanoic acid
- β-hydroxy-N-methyl-L-valine
- N-methyl-L-valine
- L-proline
- allo-L-isoleucine
- N-methyl-L-phenylalanine
- L-leucine
- L-phenylalanine
The structural elucidation was achieved through techniques such as NMR and mass spectrometry following acid hydrolysis .
This compound primarily exhibits its antifungal activity by targeting sphingolipid biosynthesis in fungal cells. It disrupts the synthesis of inositolphosphorylceramides, essential components of fungal cell membranes. This disruption leads to:
- Increased membrane permeability
- Cellular leakage of vital intracellular components
- Growth arrest in fungal cells .
In Vitro Studies
Numerous studies have demonstrated the effectiveness of this compound against various fungal pathogens, particularly Candida albicans. The minimum inhibitory concentration (MIC) values have been reported as follows:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 0.5 - 4 |
Candida glabrata | 1 - 8 |
Aspergillus fumigatus | 2 - 16 |
These values indicate that this compound is effective against both planktonic and biofilm forms of these fungi, with notable activity against biofilms that are often resistant to conventional antifungal therapies .
Case Studies
- Clinical Application : In a clinical study involving patients with Candida infections, this compound was administered as part of a combination therapy. The results indicated a significant reduction in fungal load and improved patient outcomes compared to those receiving standard treatment alone .
- Biofilm Disruption : Research has shown that this compound effectively disrupts established biofilms formed by Candida species. This is crucial since biofilms are notoriously difficult to treat due to their protective matrix .
Synergistic Effects
This compound has been evaluated for its potential synergistic effects when combined with other antifungal agents such as fluconazole and amphotericin B. Studies indicate that:
- Combining this compound with fluconazole enhances the overall antifungal effect, particularly against resistant strains.
- The combination therapy reduces the required dosages of each drug, potentially minimizing side effects while maximizing efficacy .
Resistance Mechanisms
While this compound shows promising antifungal activity, some studies have noted emerging resistance mechanisms among certain fungal strains. These include alterations in sphingolipid metabolism and efflux pump overexpression, which can diminish the compound's effectiveness. Ongoing research aims to understand these resistance pathways better and develop strategies to overcome them .
Propiedades
Número CAS |
127785-64-2 |
---|---|
Fórmula molecular |
C60H92N8O11 |
Peso molecular |
1101.4 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15R,18S,21S,24R)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44?,45+,46-,47+,48+,49-,50+/m1/s1 |
Clave InChI |
RLMLFADXHJLPSQ-ZXLIRXFMSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES isomérico |
CC[C@@H](C)[C@@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Basifungin; Aureobasidin A; LY 295337; LY295337; NK 204 R106-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.